Einecs 302-936-8

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) 302-936-8 is a regulatory identifier for a chemical substance listed under the EU’s REACH framework. These substances often lack comprehensive experimental data, necessitating computational methods like Read-Across Structure Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSAR) to predict hazards and fill data gaps .

Properties

CAS No. |

94135-66-7 |

|---|---|

Molecular Formula |

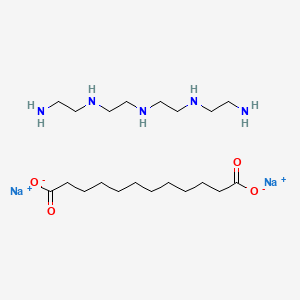

C20H43N5Na2O4 |

Molecular Weight |

463.6 g/mol |

IUPAC Name |

disodium;N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;dodecanedioate |

InChI |

InChI=1S/C12H22O4.C8H23N5.2Na/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;9-1-3-11-5-7-13-8-6-12-4-2-10;;/h1-10H2,(H,13,14)(H,15,16);11-13H,1-10H2;;/q;;2*+1/p-2 |

InChI Key |

QSSWIMJBPURJSE-UHFFFAOYSA-L |

Canonical SMILES |

C(CCCCCC(=O)[O-])CCCCC(=O)[O-].C(CNCCNCCNCCN)N.[Na+].[Na+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 302-936-8 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome and the specific properties of the compound. Major products formed from these reactions can vary widely, but they typically include derivatives and intermediates that are useful in further chemical synthesis .

Scientific Research Applications

Einecs 302-936-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be used in the development of pharmaceuticals or as a tool in biochemical research. Industrial applications include its use in the manufacture of various products, such as polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of Einecs 302-936-8 involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in a biochemical setting, it may interact with enzymes or receptors to produce a desired effect. Understanding the molecular targets and pathways involved is crucial for optimizing its use in research and industry .

Comparison with Similar Compounds

Table 1: Structural Coverage of EINECS Chemicals by REACH Annex VI Compounds

| Metric | Value |

|---|---|

| Labeled Annex VI Compounds | 1,387 |

| Covered EINECS Chemicals | 33,000 |

| Similarity Threshold | ≥70% (Tanimoto) |

| Chemical Space Coverage | >80% (estimated) |

Physicochemical and Bioavailability Properties

The ERGO project compared 28 reference substances against 56,703 EINECS compounds, analyzing bioavailability-related properties such as logP, molecular weight, and polar surface area. EINECS 302-936-8 likely falls within the "grey zone" of EINECS compounds that share overlapping bioavailability profiles with ERGO reference substances, though outliers exist at property extremes (e.g., hydrophobicity, volatility) .

Table 2: Key Physicochemical Parameters (ERGO vs. EINECS)

| Property | ERGO Range | EINECS Range |

|---|---|---|

| logP (Octanol-water) | 1.5–4.0 | 0.5–6.5 |

| Molecular Weight (g/mol) | 200–400 | 150–600 |

| Polar Surface Area (Ų) | 40–90 | 20–120 |

Toxicological Predictions

QSAR models validated under OECD guidelines predict acute toxicity for EINECS chemicals like 302-936-8 using structural analogs. For example:

- Chlorinated alkanes : Toxicity to fish predicted via logKow (hydrophobicity) with R² = 0.85 .

- Organothiophosphates: Interspecies models link daphnid toxicity data to fish LC50 values .

This compound’s analogs would require similar logKow-based evaluations. However, 54% of EINECS chemicals can be grouped into QSAR-applicable classes, while others (e.g., botanical extracts) need specialized methods .

Limitations and Discrepancies

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of EINECS 302-936-8 during synthesis?

- Methodological Answer : Use a combination of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis to verify molecular structure. For purity, employ high-performance liquid chromatography (HPLC) or gas chromatography (GC) with standardized protocols. Cross-reference spectral data with published literature or databases like PubChem .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Determine solubility (in polar/nonpolar solvents), thermal stability (via differential scanning calorimetry), and reactivity (e.g., pH sensitivity) under controlled conditions. These properties guide solvent selection, reaction temperatures, and storage protocols. Document deviations from literature values and validate with triplicate measurements .

Q. How should researchers design a baseline characterization protocol for this compound?

- Methodological Answer : Establish a stepwise protocol:

Structural Confirmation : NMR, FTIR, and X-ray crystallography (if applicable).

Purity Assessment : HPLC/GC with internal standards.

Stability Testing : Accelerated degradation studies under varying temperatures and humidity.

Include error margins and statistical validation (e.g., ±2σ confidence intervals) .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved in interdisciplinary studies?

- Methodological Answer :

- Step 1 : Replicate experiments under identical conditions to rule out procedural errors.

- Step 2 : Compare data with computational simulations (e.g., DFT calculations for NMR chemical shifts).

- Step 3 : Collaborate with independent labs to validate findings. Publish raw data in supplementary materials for transparency .

Q. What strategies optimize the reproducibility of this compound synthesis across different laboratories?

- Methodological Answer :

- Standardization : Provide detailed synthetic protocols, including exact stoichiometry, catalyst purity, and reaction atmosphere (e.g., inert gas vs. ambient).

- Inter-lab Calibration : Share reference samples and validate equipment (e.g., NMR magnet strength).

- Error Reporting : Document batch-to-batch variability and environmental factors (humidity, temperature) in metadata .

Q. How do computational models complement experimental data in predicting this compound’s reactivity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict solvation effects and transition states.

- Quantum Mechanical (QM) Calculations : Validate reaction pathways (e.g., activation energies).

- Hybrid Approaches : Combine experimental kinetic data with in silico models to refine accuracy. Discrepancies should trigger re-evaluation of force fields or basis sets .

Q. What analytical frameworks address conflicting bioactivity results in this compound studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like cell lines or assay conditions.

- Dose-Response Curves : Use nonlinear regression to identify IC₅₀ inconsistencies.

- Mechanistic Studies : Probe off-target effects via knock-out models or isotopic labeling. Publish negative results to reduce publication bias .

Q. How can researchers assess this compound’s stability under extreme experimental conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to UV light, oxidizing agents, or enzymatic hydrolysis.

- Analytical Monitoring : Track degradation products via LC-MS or tandem MS.

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions .

Methodological Guidelines

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw datasets, instrument parameters, and statistical codes in supplementary materials .

- Ethical Replication : Cite prior work transparently and disclose modifications to published protocols .

- Collaborative Validation : Engage in open peer review or pre-print platforms to address data contradictions early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.